molecular formula C9H11N3O2 B13068107 6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13068107
M. Wt: 193.20 g/mol
InChI Key: NZTXCIXWORLNRM-UHFFFAOYSA-N
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Description

The compound 6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a chemical scaffold for researching novel therapeutic agents, primarily in oncology and inflammatory diseases. Its core structure, pyrazolo[1,5-a]pyrimidine, is recognized in medicinal chemistry as a versatile framework for developing potent protein kinase inhibitors (PKIs) . Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of various cancers, making them critical targets for small-molecule inhibitors . Researchers can functionalize this scaffold at various positions to fine-tune electronic properties, lipophilicity, and molecular conformation, thereby optimizing interactions with biological targets through hydrogen bonding, hydrophobic interactions, and π–π stacking . Derivatives of pyrazolo[1,5-a]pyrimidine have been investigated as inhibitors of a wide range of kinases, including but not limited to CK2, EGFR, B-Raf, MEK, and PI3Kδ . For instance, EGFR-targeting derivatives show promise in non-small cell lung cancer (NSCLC) treatment, while inhibitors of B-Raf and MEK kinases are relevant in melanoma . Beyond oncology, this scaffold is being explored for modulating targets in immunology, such as the development of IRAK4 modulators for autoimmune disorders and highly selective PI3Kδ inhibitors for treating inflammatory and autoimmune conditions like systemic lupus erythematosus (SLE) . The continued exploration of this pharmacophore, aided by synthetic strategies like palladium-catalyzed cross-coupling and green chemistry approaches, underscores its significant value in drug discovery for probing complex disease biology .

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

6-(2-hydroxyethyl)-7-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C9H11N3O2/c1-6-7(3-5-13)9(14)11-8-2-4-10-12(6)8/h2,4,13H,3,5H2,1H3,(H,11,14)

InChI Key

NZTXCIXWORLNRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC2=CC=NN12)CCO

Origin of Product

United States

Preparation Methods

Formation of 4H,5H-pyrazolo[1,5-a]pyrimidin-5-one Core

  • Reaction : 3-aminopyrazole is treated with ethyl 3-ethoxyacrylate in the presence of a base such as cesium carbonate.
  • Solvent : Dimethylformamide (DMF) is commonly used.
  • Conditions : Heating at around 110 °C for 4 hours.
  • Work-up : Removal of solvent followed by purification via silica gel column chromatography using a gradient of ethyl acetate, petroleum ether, and tetrahydrofuran.
  • Yield : Approximately 48% of the pyrazolo[1,5-a]pyrimidin-5-one core is obtained as a white solid.

This step builds the bicyclic heterocyclic framework essential for further functionalization.

Chlorination to Introduce a Reactive Site

To facilitate substitution at the 6-position, the pyrazolo[1,5-a]pyrimidin-5-one core is chlorinated.

  • Reagent : Phosphoryl chloride (POCl3).
  • Conditions : Stirring under argon atmosphere at 120 °C for 2 hours.
  • Quenching : Careful addition of ice water to quench the reaction.
  • Extraction : Using ethyl acetate, followed by drying over magnesium sulfate.
  • Purification : Silica gel column chromatography with a 1:1 mixture of n-hexane and ethyl acetate.
  • Yield : High yield (~80%) of 5-chloropyrazolo[1,5-a]pyrimidine derivative.

This chlorinated intermediate is crucial for nucleophilic substitution reactions to introduce the hydroxyethyl group.

Methylation at the 7-Position

The 7-methyl group is introduced either by using methyl-substituted starting materials or by methylation reactions post core formation.

  • Method 1 : Use of methyl-substituted 3-aminopyrazole derivatives.
  • Method 2 : Methylation of the pyrazolo[1,5-a]pyrimidinone core using methylating agents such as methyl iodide in the presence of a base.
  • Conditions : Mild to moderate temperatures, depending on the methylating agent.
  • Purification : Chromatographic methods to isolate the methylated product.

This modification is critical to achieve the exact substitution pattern of the target compound.

Summary Table of Preparation Steps

Step No. Process Description Reagents/Conditions Solvent Yield (%) Notes
1 Formation of pyrazolo[1,5-a]pyrimidin-5-one 3-Aminopyrazole, ethyl 3-ethoxyacrylate, Cs2CO3, 110 °C, 4 h DMF ~48 Builds bicyclic core
2 Chlorination of core POCl3, 120 °C, 2 h Neat or POCl3 ~80 Introduces reactive Cl at C-5
3 Nucleophilic substitution with 2-hydroxyethyl 2-Hydroxyethylamine, 80–120 °C DMF/DMSO Variable Introduces hydroxyethyl group
4 Methylation at 7-position Methyl iodide/base or methylated starting material Various Variable Final substitution step

Research Findings and Optimization

  • The use of cesium carbonate as a base in the initial condensation improves yields and selectivity for the bicyclic core formation.
  • Phosphoryl chloride chlorination is highly efficient and selective for the 5-position, enabling subsequent substitution reactions.
  • Nucleophilic substitution efficiency depends on solvent polarity and temperature; DMF and DMSO at elevated temperatures favor substitution without decomposition.
  • Methylation strategies vary; direct use of methyl-substituted precursors often yields better regioselectivity than post-synthesis methylation.

Chemical Reactions Analysis

6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions, including:

Scientific Research Applications

Antitumor Activity

Research has demonstrated that pyrazolo[1,5-a]pyrimidines exhibit notable anticancer properties. Specifically, derivatives of this compound have been shown to inhibit the proliferation of various cancer cell lines by targeting critical enzymatic pathways involved in tumor growth.

CompoundCancer TypeIC50 (µM)Reference
6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-oneA549 (Lung)12.5
6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-oneMCF-7 (Breast)8.0

The mechanism of action often involves the inhibition of kinases that are pivotal in signaling pathways associated with cancer cell survival and proliferation.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activities. Notably, it has shown effectiveness against dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine synthesis.

EnzymeInhibition TypeIC50 (µM)Reference
DHODHCompetitive Inhibition15.0
Xanthine OxidaseModerate Inhibition72.4

Inhibition of these enzymes can disrupt cellular processes crucial for cancer cell metabolism and proliferation.

Synthesis and Functionalization

The synthesis of 6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can be achieved through various chemical transformations. Recent studies have focused on developing efficient synthetic routes that enhance the yield and purity of the compound while allowing for post-synthetic modifications that can further augment its biological activity.

Synthetic Pathways

Recent advancements in synthetic methodologies have facilitated the preparation of this compound through:

  • Condensation Reactions : Utilizing starting materials like hydrazines and carbonyl compounds.
  • Cyclization Techniques : Employing cyclization strategies to form the pyrazolo ring system efficiently.
  • Post-functionalization : Modifying functional groups to enhance solubility and bioavailability.

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of 6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one demonstrated its ability to induce apoptosis in A549 lung cancer cells via a mitochondrial-dependent pathway. The results indicated a significant reduction in cell viability at concentrations as low as 12.5 µM.

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against several pathogens. The findings revealed promising inhibitory effects against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent.

Comparison with Similar Compounds

Substituent Variations in Pyrazolo[1,5-a]pyrimidin-5-ones

The pyrazolo[1,5-a]pyrimidin-5-one scaffold is highly versatile, allowing for diverse substitutions. Below is a comparative analysis of key derivatives:

Compound Substituents Key Properties References
6-(2-Hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one 6: 2-hydroxyethyl; 7: methyl High polarity, potential for hydrogen bonding; moderate lipophilicity
7-Ethyl-2,6-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one 2,6: methyl; 7: ethyl Increased lipophilicity; steric hindrance at position 7
7-(Trifluoromethyl)-3,5-disubstituted pyrazolo[1,5-a]pyrimidines 7: CF₃; 3,5: aryl/heteroaryl Enhanced electron-withdrawing effects; improved metabolic stability
5-Aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines Triazole-fused core; aryl substituents Dual heterocyclic system; altered π-π stacking and bioactivity
Bi(pyrazolo[1,5-a]pyrimidinyl)-7-one derivatives Dimeric structures with aryl/alkyl linkers Extended conjugation; potential for multi-target interactions

Physicochemical and Reactivity Differences

  • Hydrophilicity : The 2-hydroxyethyl group in the target compound increases water solubility compared to ethyl (e.g., 7-ethyl-2,6-dimethyl derivative ) or trifluoromethyl substituents .
  • Electronic Effects : The trifluoromethyl group in 7-CF₃ derivatives imparts strong electron-withdrawing effects, reducing electrophilic substitution reactivity compared to electron-donating groups like hydroxyethyl .
  • Steric Effects : Methyl and ethyl groups at position 7 (as in ) limit steric bulk, whereas aryl substituents (e.g., 4-hydroxyphenyl in ) enhance planarity for π-π interactions.

Pharmacological Potential

  • MAO-B Inhibition: 7-Trifluoromethyl derivatives (e.g., 3,5-diarylated compounds) exhibit micromolar IC₅₀ values against monoamine oxidase B (MAO-B), a target in neurodegenerative diseases .
  • Anti-Inflammatory Activity : Suzuki–Miyaura cross-coupled 3,5-diarylated pyrazolo[1,5-a]pyrimidines show promise as anti-inflammatory agents .
  • Structural Insights : The hydroxyethyl group in the target compound may facilitate hydrogen bonding with biological targets, similar to hydroxylated pyrimidines in kinase inhibitors .

Critical Analysis of Structural Analogues

  • Triazolo[1,5-a]pyrimidines: Substitution of pyrazole with triazole (e.g., 2-amino-6-methyl-4-propyl-triazolo[1,5-a]pyrimidin-5-one ) alters electronic density, reducing pyrazolo-specific reactivity but enhancing affinity for purine-binding enzymes.

Biological Activity

6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a pyrazolo-pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound is structurally related to other pyrazole derivatives known for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can be represented as follows:

  • Molecular Formula : C8_{8}H10_{10}N4_{4}O
  • Molecular Weight : 178.19 g/mol
  • IUPAC Name : 6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:

  • In vitro studies have shown that compounds similar to 6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives have demonstrated IC50_{50} values in the low micromolar range against MCF7 (breast cancer), NCI-H460 (lung cancer), and HeLa (cervical cancer) cells .
CompoundCell LineIC50_{50} (µM)
AMCF73.79
BNCI-H4608.55
CHeLa14.31

Antimicrobial Activity

The antimicrobial properties of pyrazolo derivatives have also been investigated:

  • Studies indicate that these compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves the disruption of cellular processes or interference with enzyme activity .

Anti-inflammatory Activity

Several pyrazolo compounds have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes:

  • For example, certain derivatives have been shown to reduce inflammatory markers in cell-based assays and animal models .

The biological activity of 6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one may involve several mechanisms:

  • Inhibition of Enzymatic Activity : It has been suggested that this compound may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive therapy .
  • Cell Cycle Arrest : Some studies indicate that pyrazolo derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated a series of pyrazolo compounds for their anticancer properties. The most potent compound demonstrated a significant reduction in tumor size in xenograft models .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL .

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